2-(4-Methoxyphenoxy)quinoxaline
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Overview
Description
2-(4-Methoxyphenoxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 4-methoxyphenoxy group
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to target dihydrofolate reductase in both humans and yeast . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Quinoxaline derivatives have been reported to interact with their targets through nucleophilic addition and host–guest type complex formation . The compound may interact with its targets, leading to changes in their function and subsequent downstream effects.
Biochemical Pathways
Quinoxaline derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and antiviral effects . These activities suggest that the compound may exert its effects at both the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenoxy)quinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors It may also have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)quinoxaline typically involves a nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-chloroquinoxaline with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline derivative with a hydroxyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline ring and the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Hydroxyquinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(4-Methoxyphenoxy)quinoxaline has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as dyes and fluorescent materials.
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)quinoxaline can be compared with other quinoxaline derivatives and related heterocyclic compounds:
Quinoxaline: The parent compound, which lacks the methoxyphenoxy substitution.
Quinazoline: A similar heterocyclic compound with a different nitrogen arrangement.
Phthalazine: Another nitrogen-containing heterocycle with distinct structural features.
Cinnoline: A benzodiazine with a different ring fusion pattern.
Uniqueness
The presence of the 4-methoxyphenoxy group in this compound imparts unique electronic and steric properties, potentially enhancing its biological activity and making it a valuable scaffold for drug discovery and materials science .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for ongoing research and development.
Biological Activity
2-(4-Methoxyphenoxy)quinoxaline is a compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this specific compound, summarizing findings from various studies that highlight its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Core Structure : Quinoxaline
- Substituents : A methoxyphenyl group attached via an ether linkage to the quinoxaline nucleus.
This structural configuration is significant as it influences the compound's biological activity through interactions with various biological targets.
Antimicrobial Activity
Quinoxaline derivatives have shown promising antimicrobial properties. Studies indicate that this compound exhibits notable activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 0.25 - 1 mg/L |
VRE | 0.25 - 2 mg/L | |
Other quinoxaline derivatives | Various strains | Ranging from 0.39 to 8 mg/L |
These results suggest that the methoxy group enhances the compound's ability to disrupt bacterial cell functions, making it a candidate for further development as an antibacterial agent .
Antiviral Activity
Research has also explored the antiviral potential of quinoxaline derivatives, including this compound. The compound has been evaluated for its efficacy against viruses such as HIV and Herpes simplex virus.
Table 2: Antiviral Activity of Quinoxaline Derivatives
Compound | Virus | IC50 (µg/mL) |
---|---|---|
This compound | Herpes Simplex Virus | 20 |
HIV | >100 |
The antiviral activity observed indicates that the compound may interfere with viral replication processes, potentially through inhibition of viral enzymes .
Anticancer Activity
The anticancer properties of quinoxalines have garnered attention due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study involving human cancer cell lines, treatment with this compound resulted in:
- Cell Line : MCF-7 (breast cancer)
- Concentration : IC50 = 15 µM
- Mechanism : Induction of oxidative stress leading to apoptosis.
This suggests that the compound may serve as a lead structure for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is often influenced by their structural features. The presence of electron-donating groups, such as methoxy groups, has been correlated with enhanced activity against various pathogens.
Key Findings in SAR Analysis:
Properties
IUPAC Name |
2-(4-methoxyphenoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDGQXGJAVQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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